molecular formula C20H30N4NaO16P B14784628 sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B14784628
M. Wt: 636.4 g/mol
InChI Key: VFRHSOGUONIUOR-MXYDSJCNSA-M
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Description

Sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate (NH4OAc). Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF–DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones or carboxylic acids, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate lies in its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and interactions

Properties

Molecular Formula

C20H30N4NaO16P

Molecular Weight

636.4 g/mol

IUPAC Name

sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1/t8?,9?,10?,12?,13?,14?,15?,16?,17?,20-;/m0./s1

InChI Key

VFRHSOGUONIUOR-MXYDSJCNSA-M

Isomeric SMILES

CC(=O)NC1C(C[C@@](OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Origin of Product

United States

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